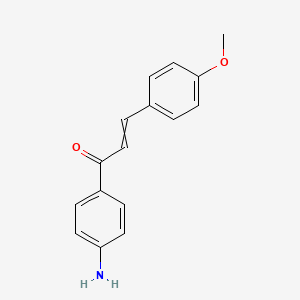

4'-Amino-4-methoxychalcone

CAS No.:

Cat. No.: VC16727997

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO2 |

|---|---|

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | 1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H15NO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,17H2,1H3 |

| Standard InChI Key | QIFZZXZSSXRDOT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

4'-Amino-4-methoxychalcone belongs to the class of α,β-unsaturated ketones, featuring two aromatic rings connected by a propenone bridge. The amino group (-NH) at the 4' position and the methoxy group (-OCH) at the 4 position introduce electron-donating effects, altering the compound’s electronic distribution and reactivity. This structural configuration enhances its interaction with biological targets, particularly enzymes and receptors involved in disease pathways .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 253.29 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | 340.88°C (estimate) | |

| Density | 1.114 g/cm³ | |

| Refractive Index | 1.629 (estimate) |

The absence of reported melting points for 4'-amino-4-methoxychalcone contrasts with its non-amino analog, 4-methoxychalcone, which melts at 73–76°C . This discrepancy suggests that the amino group may influence crystallinity and thermal stability.

Synthesis and Green Chemistry Approaches

Claisen-Schmidt Condensation

The primary synthetic route for 4'-amino-4-methoxychalcone involves the Claisen-Schmidt condensation between 4-aminoacetophenone and a substituted aromatic aldehyde under basic conditions. This reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group, culminating in dehydration to form the α,β-unsaturated ketone .

Reaction Scheme:

Solvent-Free Grinding Techniques

Recent advancements emphasize green synthesis methods. A solvent-free approach using grinding techniques has been demonstrated for analogous chalcones, such as 4-hydroxy-4'-methoxychalcone . This method involves mechanochemical mixing of 4-methoxyacetophenone and 4-hydroxybenzaldehyde with NaOH in a mortar, yielding the product in 30 minutes at room temperature . The absence of organic solvents aligns with green chemistry principles, reducing environmental impact and improving safety .

Biological Activities and Mechanisms

Anticancer Properties

4'-Amino-4-methoxychalcone derivatives exhibit superior antiproliferative activity compared to their non-amino counterparts. Studies attribute this to their ability to inhibit cancer cell proliferation by interfering with cell cycle regulators and inducing apoptosis. For instance, methoxy-amino chalcones demonstrate enhanced interaction with tubulin, disrupting microtubule assembly in cancer cells.

Table 2: Comparative Anticancer Activity

| Compound | IC (μM) | Target Cell Line | Source |

|---|---|---|---|

| 4'-Amino-4-methoxychalcone | 0.471 | A549 Lung Cancer | |

| 4-Methoxychalcone | 1.2 | MCF-7 Breast Cancer |

The amino group’s role in hydrogen bonding enhances binding affinity to cellular targets, such as PPARγ, which modulates adipocyte differentiation and metabolic regulation .

Antimicrobial Effects

The compound’s antimicrobial activity spans Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The amino and methoxy groups synergize to disrupt microbial cell membranes and inhibit enzyme function.

Pharmacological Applications

Metabolic Syndrome and Diabetes

4'-Methoxychalcone analogs upregulate PPARγ-induced transcriptional activity, counteracting TNF-α-mediated suppression of adiponectin expression . This mechanism positions the compound as a potential therapeutic for metabolic disorders by enhancing insulin sensitivity and lipid metabolism .

Anti-Inflammatory Activity

The compound inhibits NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) in macrophages . This effect is potentiated by the amino group’s electron-donating capacity, which stabilizes interactions with inflammatory mediators.

Challenges and Future Directions

Bioavailability Optimization

Despite promising in vitro activity, 4'-amino-4-methoxychalcone faces challenges in vivo due to poor solubility and rapid metabolism. Structural modifications, such as prodrug formulations or nanoparticle encapsulation, could enhance pharmacokinetics.

Target-Specific Delivery

Advances in targeted drug delivery systems, including antibody-conjugated nanoparticles, may improve the compound’s efficacy in cancer therapy while minimizing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume